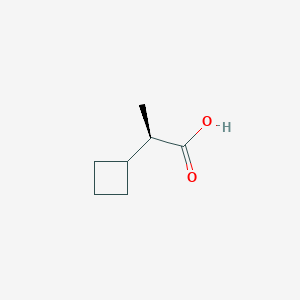

(R)-2-Cyclobutylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(2R)-2-cyclobutylpropanoic acid |

InChI |

InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

RHFMBAUXLFDCJS-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1CCC1)C(=O)O |

Canonical SMILES |

CC(C1CCC1)C(=O)O |

Origin of Product |

United States |

Research Significance and Stereochemical Considerations of R 2 Cyclobutylpropanoic Acid

Importance of Chiral Propanoic Acid Derivatives in Advanced Organic Synthesis

Chiral propanoic acid derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, particularly in the pharmaceutical industry. The presence of a stereocenter at the α-position of the carboxylic acid imparts chirality to these molecules, a feature that is critical for biological activity. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.

The propanoic acid framework is a common substructure in numerous approved drugs. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs), known as "profens," are chiral 2-arylpropanoic acids. The (S)-enantiomer of ibuprofen, for example, is responsible for its anti-inflammatory activity, while the (R)-enantiomer is significantly less active. This highlights the necessity of controlling stereochemistry during synthesis to produce enantiomerically pure active pharmaceutical ingredients.

In advanced organic synthesis, chiral propanoic acid derivatives serve as versatile intermediates. acs.orgresearchgate.net Their carboxylic acid group can be readily transformed into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the construction of more complex molecular architectures. acs.org The development of asymmetric catalytic methods has provided efficient routes to these chiral building blocks with high enantiomeric purity. researchgate.net For example, the asymmetric hydrogenation of α-substituted acrylic acids is a powerful strategy for accessing chiral α-substituted propionic acids. researchgate.net

The Role of Cyclobutyl Moieties in Modulating Molecular Conformation for Bioactive Scaffolds

The incorporation of a cyclobutyl ring into molecular scaffolds is a strategic approach in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of bioactive compounds. nih.govnih.govru.nl The cyclobutyl group, with its unique puckered three-dimensional structure, offers several advantages over more common linear alkyl or larger cyclic systems. nih.govru.nl

One of the primary roles of the cyclobutyl moiety is to introduce conformational rigidity. nih.govnih.gov By restricting the free rotation of a molecule, the cyclobutyl ring can help to lock it into a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to an increase in binding affinity and, consequently, enhanced potency. nih.gov The defined spatial arrangement of substituents on a cyclobutyl ring can also be used to precisely orient key pharmacophoric groups to interact with specific residues in a protein's binding pocket. nih.gov

Furthermore, the cyclobutyl moiety can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings. nih.govnih.gov This substitution can lead to improvements in metabolic stability, solubility, and other pharmacokinetic properties. nih.govnih.gov The compact and lipophilic nature of the cyclobutyl ring can facilitate its entry into hydrophobic binding pockets of enzymes and receptors. nih.gov The increasing use of cyclobutyl-containing fragments in drug design has led to the development of novel therapeutic agents in areas such as oncology, neurology, and infectious diseases. nih.gov

Table 1: Applications of Cyclobutyl Moieties in Medicinal Chemistry

| Application | Effect | Reference |

|---|---|---|

| Conformational Restriction | Increases molecular rigidity and can enhance binding affinity. | nih.govnih.gov |

| Bioisosteric Replacement | Can substitute for other groups to improve physicochemical properties. | nih.govnih.gov |

| Filling Hydrophobic Pockets | The lipophilic nature allows for favorable interactions with target proteins. | nih.gov |

| Directing Pharmacophores | The defined geometry helps to orient functional groups for optimal binding. | nih.gov |

| Improving Metabolic Stability | Can block sites of metabolism, leading to a longer duration of action. | nih.govnih.gov |

Enantiomeric Purity and Configurational Stability of (R)-2-Cyclobutylpropanoic Acid in Synthetic Pathways

For a chiral molecule like this compound to be useful in applications where stereochemistry is critical, its enantiomeric purity and configurational stability must be ensured throughout synthetic manipulations and under its intended conditions of use. Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the prevalence of one enantiomer over the other. tcichemicals.com High enantiomeric purity is paramount for pharmaceuticals to ensure a consistent therapeutic effect and to minimize potential side effects associated with the unwanted enantiomer. tcichemicals.com

The determination of enantiomeric purity for chiral carboxylic acids can be achieved through various analytical techniques. thieme-connect.deresearchgate.net A common method involves the derivatization of the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated and quantified by chromatography (e.g., HPLC) or NMR spectroscopy. thieme-connect.dersc.org The development of chiral stationary phases for HPLC has also enabled the direct separation of enantiomers without the need for derivatization. mdpi.com

The configurational stability of the stereocenter in this compound is another crucial consideration. The α-proton of a carboxylic acid can be acidic and susceptible to removal under basic conditions, which could lead to racemization through the formation of a planar enolate intermediate. The stability of the stereocenter depends on factors such as temperature, solvent, and the presence of acidic or basic reagents. Careful selection of reaction conditions is therefore essential to prevent the loss of enantiomeric purity during chemical transformations. The inherent strain and electronic properties of the adjacent cyclobutyl group may also influence the stability of the chiral center.

Table 2: Methods for Determining Enantiomeric Purity

| Method | Principle | Reference |

|---|---|---|

| Chiral Derivatization | Conversion of enantiomers into diastereomers with a chiral agent, followed by separation and quantification. | thieme-connect.dersc.org |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | mdpi.com |

| NMR Spectroscopy with Chiral Solvating Agents | Formation of transient diastereomeric complexes that exhibit distinct NMR signals. | rsc.org |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | researchgate.net |

Advanced Synthetic Strategies for R 2 Cyclobutylpropanoic Acid and Its Analogues

Asymmetric Synthesis Approaches to the Chiral Alpha-Carbon Center

The creation of the stereogenic center α to the carboxyl group is the key challenge in the synthesis of (R)-2-cyclobutylpropanoic acid. Various asymmetric strategies have been developed to address this, including enzymatic resolutions, the use of chiral auxiliaries, and catalytic asymmetric reactions.

Enzymatic Resolution Methodologies for Enantioselective Production

Enzymatic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate enantiomers from a racemic mixture. dokumen.pub This method is often favored for its high efficiency and environmentally benign reaction conditions.

L-acylases (N-acyl-L-amino-acid amidohydrolases) are enzymes that catalyze the stereoselective hydrolysis of the N-acyl group from an N-acyl-L-amino acid, leaving the N-acyl-D-amino acid unreacted. wikipedia.org This principle has been applied to the synthesis of chiral amino acids containing a cyclobutyl moiety, which are close analogues of 2-cyclobutylpropanoic acid.

In a synthetic route towards a clinical candidate, a racemic N-acyl-2-amino-3-cyclobutylpropanoic acid was subjected to enzymatic resolution using L-acylase. kezarlifesciences.comresearchgate.net The enzyme selectively hydrolyzed the L-enantiomer, yielding the desired (S)-2-amino-3-cyclobutylpropanoic acid and the unreacted N-acyl-(R)-2-amino-3-cyclobutylpropanoic acid. kezarlifesciences.com The two compounds can then be separated based on their different chemical properties. A similar strategy could be envisioned for the resolution of a racemic N-acyl-2-cyclobutylpropanoic acid derivative to produce this compound.

A general scheme for this enzymatic resolution is presented below:

| Reactant | Enzyme | Product 1 | Product 2 |

| Racemic N-acyl-2-cyclobutylpropanoic acid | L-Acylase | (S)-2-Cyclobutylpropanoic acid | N-acyl-(R)-2-cyclobutylpropanoic acid |

Following the enzymatic reaction, the desired (R)-enantiomer, still in its acylated form, can be isolated and the acyl group can be removed through a subsequent hydrolysis step to yield the final product, this compound.

Chiral Auxiliary-Controlled Synthetic Pathways

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is widely used for the asymmetric synthesis of α-substituted carboxylic acids. acs.orgresearchgate.net

One of the most effective classes of chiral auxiliaries for this purpose are the Evans oxazolidinones. wikipedia.orgblogspot.com In this approach, a racemic 2-cyclobutylpropanoic acid is first converted to an N-acyl oxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), forms a chiral enolate. The steric bulk of the oxazolidinone directs the approach of an electrophile (e.g., an alkyl halide) to the opposite face of the enolate, leading to a highly diastereoselective alkylation. wikipedia.org

For the synthesis of this compound, one would start with an achiral precursor and introduce the cyclobutyl group via alkylation. For instance, an acetyl-substituted chiral oxazolidinone can be enolized and then alkylated with a cyclobutylmethyl halide. The stereochemistry of the newly formed chiral center is dictated by the specific chiral auxiliary used. Subsequent cleavage of the auxiliary, typically by hydrolysis, yields the desired this compound.

Table of Common Chiral Auxiliaries for Asymmetric Alkylation:

| Chiral Auxiliary | Key Features |

| Evans Oxazolidinones | High diastereoselectivity in alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netblogspot.com |

| Pseudoephedrine | Forms crystalline amides, allowing for easy purification by recrystallization. wikipedia.orgacs.org |

| Camphorsultam | Rigid bicyclic structure provides excellent stereocontrol. wikipedia.orgnumberanalytics.com |

The general workflow for a chiral auxiliary-mediated synthesis of this compound is as follows:

Attachment of the chiral auxiliary to a propanoic acid derivative.

Diastereoselective enolate formation.

Alkylation with a cyclobutyl electrophile.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Catalytic Asymmetric Reactions in Stereoselective Synthesis

Catalytic asymmetric reactions offer an efficient and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A powerful method for the asymmetric synthesis of α-amino acids, which are analogues of α-alkyl carboxylic acids, involves the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. researchgate.netrsc.org This strategy allows for the preparation of a wide variety of non-proteinogenic amino acids with high enantiomeric purity. rsc.org

In this approach, a Ni(II) complex is formed between glycine and a chiral ligand, often derived from (S)-o-[(N-benzylprolyl)amino]benzophenone. rsc.org The complex is then deprotonated to form a nucleophilic glycine enolate equivalent. The chiral environment created by the ligand directs the subsequent alkylation with an electrophile, such as a cyclobutylalkyl halide, to occur with high diastereoselectivity. rsc.org After the alkylation step, the complex is hydrolyzed to release the desired α-amino acid and the chiral ligand can be recovered. researchgate.net This methodology has been successfully applied to the synthesis of various α-amino acids and could be adapted for the synthesis of analogues of this compound. mdpi.comnih.gov

Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. wikipedia.orgdiva-portal.org This reaction involves the addition of hydrogen across a double bond in a prochiral substrate, catalyzed by a chiral transition metal complex. ajchem-b.com For the synthesis of this compound, a suitable precursor would be 2-cyclobutylacrylic acid.

Recent advances have focused on the use of earth-abundant metals, such as nickel, for asymmetric hydrogenation. researchgate.netnih.gov For example, a nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been developed, affording the corresponding chiral propanoic acids with high enantiomeric excess. nih.gov The catalyst system typically consists of a nickel salt, such as Ni(OAc)₂, and a chiral phosphine (B1218219) ligand, like (R,R)-BenzP*. nih.gov

Table of Representative Results for Nickel-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids: nih.gov

| Substrate (α-Substituent) | Ligand | Enantiomeric Excess (ee %) |

| Phenyl | (R,R)-BenzP | 96 |

| 2-Naphthyl | (R,R)-BenzP | 98 |

| 3-Methoxyphenyl | (R,R)-BenzP | 97 |

| 4-Fluorophenyl | (R,R)-BenzP | 96 |

This method has been shown to be effective for a range of α-aryl and α-alkyl substituted acrylic acids, suggesting its potential applicability to the synthesis of this compound from 2-cyclobutylacrylic acid with high enantioselectivity. nih.gov

Enantioselective Alkylation of Glycine Derivatives (e.g., Ni(II) Complexes)

Multicomponent Reaction Pathways for Complex Derivative Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. nih.govfrontiersin.org These reactions offer significant advantages in terms of atom economy, time, and resource management, making them highly attractive for the synthesis of libraries of structurally diverse compounds. frontiersin.org

Passerini Reaction in Alpha-Hydroxyamide Precursor Formation

The Passerini three-component reaction, first reported in 1921, is a classic MCR that combines an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to furnish α-acyloxy amides. organicreactions.orgwikipedia.org A significant variation of this reaction, often termed a truncated Passerini reaction, yields α-hydroxy amides, which are valuable precursors for further synthetic transformations. google.com This is typically achieved by using specific acids or reaction conditions that favor the formation of the hydroxy amide over the acyloxy amide. organicreactions.orggoogle.com

In the context of synthesizing precursors to this compound analogues, a hypothetical Passerini reaction could involve cyclobutanecarboxaldehyde, a suitable isocyanide, and a chiral carboxylic acid to induce stereoselectivity. The resulting α-hydroxyamide can then be further elaborated. The mechanism of the Passerini reaction can proceed through either a concerted or an ionic pathway, depending on the solvent and concentration of reactants. wikipedia.org The concerted pathway is favored in nonpolar solvents at high concentrations, while polar solvents promote an ionic mechanism involving a protonated carbonyl intermediate. wikipedia.org

Ugi Reaction Strategies for Peptide Scaffold Construction

The Ugi four-component reaction (U-4CR) stands as one of the most versatile and widely utilized MCRs for the synthesis of peptide and peptidomimetic structures. nih.govnih.gov This one-pot reaction brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.gov The Ugi reaction is particularly valuable for creating libraries of compounds with diverse functionalities, as each of the four components can be varied extensively. rsc.org

For the construction of peptide scaffolds incorporating the this compound motif, the chiral acid itself can serve as the carboxylic acid component in the Ugi reaction. By reacting this compound with an amine, an aldehyde (or ketone), and an isocyanide, a diverse array of peptide-like structures can be generated. nih.govchem-station.com The development of chiral auxiliaries and catalysts for the Ugi reaction has enabled the synthesis of products with high enantioselectivity. acs.org Furthermore, the Ugi reaction can be adapted for solid-phase synthesis, allowing for the efficient production and purification of complex peptide derivatives. rsc.org The strategic application of the Ugi reaction has been demonstrated in the synthesis of various biologically active molecules, including phosphonic pseudo-peptides and macrocyclic structures. nih.gov

Stereoselective Cyclobutyl Ring Construction and Functionalization

The construction of the cyclobutane (B1203170) ring with precise control over its stereochemistry is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered carbocycle. rsc.orgacs.org Nevertheless, a variety of powerful methods have been developed for the stereocontrolled synthesis and subsequent functionalization of cyclobutane derivatives. mdpi.comnih.gov

Ring Expansion and Contraction Strategies for Cyclobutyl Derivatization

Ring expansion and contraction reactions provide versatile pathways for the synthesis of functionalized cyclobutane rings from more readily accessible cyclic precursors. mdpi.comwikipedia.org These methods often involve the generation of a reactive intermediate that undergoes a rearrangement to either expand a smaller ring or contract a larger one. etsu.edu

Ring Expansion: A common strategy for ring expansion involves the rearrangement of cyclopropylcarbinyl systems. nih.gov For instance, acid-catalyzed ring expansion of chiral cyclopropyl (B3062369) derivatives can lead to the formation of strained cyclobutane compounds. mdpi.com Another approach is the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, which can expand a cyclopropane (B1198618) ring to a cyclobutane. wikipedia.org

Ring Contraction: Ring contraction methods can be used to synthesize cyclobutanes from five-membered rings. acs.orgntu.ac.uk For example, the Favorskii rearrangement of α-halocyclopentanones can yield cyclobutanecarboxylic acid derivatives. wikipedia.org Photochemical rearrangements and Wolff rearrangements of larger ring systems also serve as effective methods for contracting to a four-membered ring. etsu.eduntu.ac.uk A notable example is the stereoselective ring contraction of pyrrolidines to form cyclobutanes. acs.org

Regioselective and Stereoselective Introduction of Substituents on the Cyclobutyl Moiety

The direct and selective functionalization of a pre-existing cyclobutane ring is a powerful strategy for introducing substituents with high regio- and stereocontrol. researchgate.netnih.gov This approach avoids the need to carry sensitive functional groups through a multi-step ring construction process.

Recent advances have focused on C-H functionalization strategies to directly introduce substituents onto the cyclobutane core. nih.gov For instance, a sequential C-H/C-C functionalization approach has been developed for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutyl ketones. nih.govresearchgate.net This method involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C bond cleavage and functionalization. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups with exclusive cis-selectivity. nih.gov

Furthermore, the regioselective monoborylation of spirocyclobutenes using copper catalysis provides a versatile handle for subsequent functionalization, allowing access to a variety of spirocyclic cyclobutane building blocks. nih.gov The stereochemistry of these transformations can often be controlled through the use of chiral ligands or catalysts. nih.govresearchgate.net

Advanced Protecting Group Chemistry in Targeted Synthesis

In the multi-step synthesis of complex molecules like derivatives of this compound, the strategic use of protecting groups is essential. organic-chemistry.orgpressbooks.pub Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions, allowing for selective transformations elsewhere in the molecule. organic-chemistry.org

The ideal protecting group should be easy to introduce and remove in high yield, stable to the desired reaction conditions, and should not interfere with other functional groups. uchicago.edu For a molecule like this compound, both the carboxylic acid and any other functional groups present on the cyclobutyl ring or its side chain may require protection.

Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters, which are stable under many conditions but can be cleaved by hydrolysis. For amines, carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are widely used due to their differing deprotection conditions, which allows for orthogonal protection strategies. organic-chemistry.orgyoutube.com The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. youtube.com

The choice of protecting group strategy is critical for the successful synthesis of targeted analogues of this compound. A well-designed protecting group scheme ensures that complex transformations can be carried out with high selectivity and efficiency, ultimately leading to the desired final product.

Fluorenylmethoxycarbonyl (Fmoc) Protection for Amine Functionalities

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, especially in solid-phase peptide synthesis (SPPS). wikipedia.orgnih.gov Introduced by Carpino and Han in 1972, it is renowned for its stability under acidic conditions and its lability to bases, which allows for an orthogonal protection strategy when used in conjunction with acid-labile groups like Boc. total-synthesis.commasterorganicchemistry.com

The primary function of the Fmoc group is to form a carbamate (B1207046) with a primary or secondary amine, effectively shielding its nucleophilicity. total-synthesis.com This protection is crucial during the synthesis of peptide analogues or other complex molecules where specific amine groups must remain unreactive during certain reaction steps. google.com

Protection and Deprotection Mechanisms

The introduction of the Fmoc group is typically achieved by reacting the amine with an activated Fmoc reagent. The most common reagent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), often under Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic system) or anhydrous conditions with a base like pyridine. total-synthesis.com The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate. total-synthesis.com To overcome the moisture and heat sensitivity of Fmoc-Cl, more stable reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) are now widely used, which also reduce the formation of unwanted oligopeptide byproducts. wikipedia.orgtotal-synthesis.com Other specialized reagents like Fmoc-DMT have been developed for efficient protection in aqueous media. organic-chemistry.org

Deprotection of the Fmoc group is its defining feature and is accomplished under mild basic conditions. genscript.com The process involves a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the fluorenyl ring. peptide.comnih.gov This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. peptide.com The piperidine also acts as a scavenger for the reactive DBF electrophile, preventing it from re-reacting with the deprotected amine. peptide.com In cases where Fmoc removal is slow, the stronger base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, although it may promote side reactions with certain amino acid residues. peptide.com

The progress of the deprotection reaction can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct. wikipedia.org

Interactive Table: Reagents for Fmoc Protection and Deprotection

| Process | Reagent(s) | Typical Conditions | Key Features | Citations |

|---|---|---|---|---|

| Protection | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | NaHCO₃/dioxane/H₂O or pyridine/CH₂Cl₂ | Classic, highly reactive reagent; sensitive to moisture and heat. | total-synthesis.com |

| Protection | 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) | Base (e.g., NaHCO₃) in aqueous dioxane or DMF | More stable than Fmoc-Cl; commonly used in SPPS to reduce side reactions. | wikipedia.orgtotal-synthesis.com |

| Protection | Fmoc-DMT (4,6-dimethoxy-1,3,5-triazin-2-yl)-Fmoc | Methanol (B129727) or acetonitrile-water | Stable, non-irritating reagent suitable for protection in aqueous media. | organic-chemistry.org |

| Deprotection | Piperidine (20% in DMF) | Room temperature, 1-30 minutes | The most common method; piperidine also acts as a scavenger. | wikipedia.orgpeptide.comembrapa.br |

| Deprotection | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | With or without piperidine in DMF | Much faster than piperidine; useful for slow or incomplete deprotections. | peptide.com |

| Deprotection | Morpholine | Acetonitrile (B52724), room temperature | An alternative base for Fmoc removal. | total-synthesis.com |

Tert-Butyloxycarbonyl (Boc) Protection for Amine Functionalities

The tert-butyloxycarbonyl (Boc) group is another widely employed protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.com In contrast to the base-labile Fmoc group, the Boc group is characterized by its stability under basic and nucleophilic conditions but its facile removal under acidic conditions. organic-chemistry.orgnih.gov This orthogonality makes the Boc and Fmoc protecting groups an ideal pair for complex syntheses requiring differential protection of multiple amine functionalities. organic-chemistry.orgpeptide.com

The synthesis of analogues of this compound, such as (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid, exemplifies the direct application of this strategy. nih.gov This protected intermediate can be a precursor for further transformations, for instance, reduction to an aldehyde which is then used in subsequent fragment condensations. google.com

Protection and Deprotection Mechanisms

Boc protection of amines is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjkchemical.com The reaction is versatile and can be performed under various conditions, including with sodium hydroxide (B78521) in aqueous media or with 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile. wikipedia.orgfishersci.co.uk The mechanism involves the nucleophilic amine attacking one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com This forms a tetrahedral intermediate that collapses, releasing a t-butyl carbonate leaving group, which subsequently decomposes into the volatile byproducts carbon dioxide and t-butanol. jkchemical.com While effective, Boc₂O is a low-melting solid that can decompose on storage, leading to pressure buildup in containers. tandfonline.com To address this, more stable, solid reagents like tert-butyl (2,4-dioxo-3-azaspiro organic-chemistry.orgorganic-chemistry.orgundecan-3-yl) carbonate (Boc-OASUD) have been developed, which react under mild conditions without causing racemization. tandfonline.com

The removal of the Boc group is typically performed with strong acids. fishersci.co.uk A common method involves using neat trifluoroacetic acid (TFA) or a solution of TFA in dichloromethane (B109758) (DCM). masterorganicchemistry.comwikipedia.org The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the acid. masterorganicchemistry.com This facilitates the cleavage of the tert-butyl group as a stable t-butyl cation, which is often trapped by scavengers like anisole (B1667542) to prevent it from alkylating other nucleophiles in the substrate. wikipedia.org The resulting unstable carbamic acid rapidly decarboxylates to yield the protonated free amine. masterorganicchemistry.comjkchemical.com Other acidic systems, such as hydrogen chloride (HCl) in methanol or ethyl acetate (B1210297), are also effective. wikipedia.orgfishersci.co.uk While acid-lability is the hallmark of Boc deprotection, methods for removal under specific basic conditions (using sodium t-butoxide for primary Boc-amines) have also been developed for substrates containing acid-sensitive moieties. sci-hub.se

Interactive Table: Reagents for Boc Protection and Deprotection

| Process | Reagent(s) | Typical Conditions | Key Features | Citations |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, DMAP, NaHCO₃) in H₂O, THF, or ACN | Most common and versatile method; high yield under mild conditions. | wikipedia.orgnumberanalytics.comfishersci.co.uk |

| Protection | Boc-OASUD | Base (e.g., Na₂CO₃, Et₃N) at room temperature | Stable, crystalline alternative to Boc₂O; avoids racemization. | tandfonline.com |

| Protection | Iodine (catalyst) with Boc₂O | Solvent-free, room temperature | An efficient and practical protocol for various amines. | organic-chemistry.org |

| Deprotection | Trifluoroacetic acid (TFA) | Neat or in DCM at room temperature | Standard, rapid, and efficient method for acid-labile cleavage. | masterorganicchemistry.comwikipedia.orgjkchemical.com |

| Deprotection | Hydrochloric acid (HCl) | In methanol or ethyl acetate at room temperature | Common and effective alternative to TFA. | wikipedia.orgfishersci.co.uk |

| Deprotection | Zinc Bromide (ZnBr₂) | In DCM | Allows for selective cleavage of secondary N-Boc groups over primary ones. | jkchemical.com |

| Deprotection | Sodium t-butoxide | Wet THF or 2-MeTHF, reflux | Niche method for deprotecting primary Boc-amines on acid-sensitive substrates. | sci-hub.se |

Chemical Reactivity and Derivatization of R 2 Cyclobutylpropanoic Acid

Synthesis and Transformation of Amino Acid Derivatives

The conversion of (R)-2-cyclobutylpropanoic acid into its corresponding amino acid derivative, (R)-2-amino-3-cyclobutylpropanoic acid, also known as D-cyclobutylalanine, is a key transformation that opens the door to its use in peptide chemistry. chemicalbook.commedchemexpress.commedchemexpress.cn

D-Cyclobutylalanine is a derivative of the amino acid alanine. chemicalbook.commedchemexpress.com One synthetic approach to this compound involves the deamination of (R)-2-amino-3-cyclobutylpropanoic acid through diazotization, a reaction initiated by treatment with sodium nitrite (B80452) (NaNO₂). The reverse transformation, amination of the α-carbon, can be achieved through various methods, including those that utilize an (R)-phenylglycine amide auxiliary in the presence of sodium cyanide and acetic acid to yield an aminonitrile intermediate. researchgate.net Subsequent hydrolysis of the nitrile group furnishes the desired amino acid.

A general representation of the synthesis is as follows:

Starting Material: A suitable cyclobutyl-containing precursor.

Key Steps: Introduction of an amino group and a carboxylic acid group with control of the stereochemistry at the α-carbon.

Final Product: (R)-2-Amino-3-cyclobutylpropanoic acid (D-Cyclobutylalanine). chemicalbook.comambeed.com

The physical and chemical properties of D-Cyclobutylalanine are summarized in the table below.

| Property | Value |

| CAS Number | 174266-00-3 ambeed.com |

| Molecular Formula | C₇H₁₃NO₂ ambeed.com |

| Molecular Weight | 143.18 g/mol ambeed.com |

| SMILES Code | O=C(O)C@HCC1CCC1 ambeed.com |

| MDL Number | MFCD09264348 ambeed.com |

The amino group of D-cyclobutylalanine can readily undergo N-acylation, a fundamental reaction in peptide synthesis. This process involves the formation of an amide bond between the amino acid and a carboxylic acid. wikipedia.org The mechanism typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Enzymatic N-acylation presents an alternative to chemical methods. manchester.ac.uk For instance, acylases can catalyze the N-acylation of aminosugars with various carboxylic acids under physiological conditions. manchester.ac.uk This biocatalytic approach offers high selectivity and avoids the use of harsh reagents. The proposed mechanism for enzymatic N-acylation often involves a tetrahedral oxyanion intermediate within the enzyme's active site. manchester.ac.uk

Commonly, N-acylation is achieved using acyl chlorides or by employing coupling reagents that activate the carboxylic acid in situ. libretexts.org The general mechanism for amide bond formation involves the following steps:

Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is converted into a better leaving group. tutorchase.comlibretexts.org

Nucleophilic Attack: The nitrogen atom of the amine attacks the activated carbonyl carbon. libretexts.org

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed. nih.gov

Leaving Group Departure: The leaving group is eliminated, and the amide bond is formed. libretexts.org

To facilitate amide bond formation, the carboxylic acid group of this compound or its N-protected amino acid derivative must be activated. libretexts.org This activation increases the electrophilicity of the carbonyl carbon, making it more reactive towards the amine nucleophile. beilstein-journals.org

Several methods are employed for carboxylic acid activation:

Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. tutorchase.comlibretexts.org The mechanism involves the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion. libretexts.orgnih.gov

Use of Coupling Reagents: A wide array of coupling reagents are available to promote amide bond formation. luxembourg-bio.com These reagents react with the carboxylic acid to form an active ester or a similar reactive intermediate in situ. luxembourg-bio.com Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic example. The carboxylic acid adds to the C=N double bond of DCC, forming a reactive O-acylisourea intermediate which is then attacked by the amine. luxembourg-bio.comlibretexts.org

Uronium/Aminium and Phosphonium Salts: Reagents like HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are widely used, especially in solid-phase peptide synthesis. pacific.edupeptide.com They react with the carboxylic acid to form active esters that readily couple with amines. luxembourg-bio.com

Cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, offer alternative strategies for forming carbon-carbon or carbon-heteroatom bonds, although they are more commonly used for aryl-substituted compounds. nih.govorganic-chemistry.orgwikipedia.org These reactions typically involve a metal catalyst, often palladium or copper, and proceed through mechanisms involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Activation Method | Reagent Example | Reactive Intermediate |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |

| Uronium Salt Coupling | HBTU | Active Ester |

N-Acylation and Amide Bond Formation Mechanisms

Formation of Peptides and Peptidomimetics

The unique structural properties of D-cyclobutylalanine, particularly the presence of the bulky and rigid cyclobutyl group, make it a valuable building block for the synthesis of peptides and peptidomimetics with modified conformational properties. cymitquimica.com

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. vapourtec.combachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). bachem.compeptide.com

The integration of D-cyclobutylalanine into a peptide sequence via SPPS follows the standard protocol. pacific.edu The amino acid must first be protected at its N-terminus, typically with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization. cymitquimica.comchemicalbook.comjacsdirectory.com The protected D-cyclobutylalanine is then activated and coupled to the free amino group of the resin-bound peptide chain. pacific.edupeptide.com

The general SPPS cycle consists of the following steps:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide. pacific.edupeptide.com

Washing: Removal of excess deprotection reagents and by-products. bachem.com

Coupling: Addition of the next N-protected and carboxyl-activated amino acid (e.g., Fmoc-D-cyclobutylalanine-OH). pacific.edubachem.com

Washing: Removal of excess amino acid and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. pacific.edubachem.com The use of D-amino acids like D-cyclobutylalanine can be significant in medical applications, for instance, as biomarkers for disease diagnosis. pacific.edu

The incorporation of non-canonical amino acids like D-cyclobutylalanine is a key strategy for designing conformationally constrained peptides. nih.govnih.govencyclopedia.pub The inherent flexibility of natural peptides can be a drawback, leading to reduced binding affinity and metabolic instability. nih.gov By introducing rigid structural elements such as the cyclobutyl group, the conformational freedom of the peptide backbone is restricted. cymitquimica.comnih.gov

This conformational constraint can pre-organize the peptide into a bioactive conformation, potentially leading to:

Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a target receptor. nih.gov

Increased Proteolytic Stability: The rigid structure can hinder recognition and cleavage by proteases. encyclopedia.pub

Improved Specificity: A more defined conformation may reduce off-target binding. encyclopedia.pub

Applications of R 2 Cyclobutylpropanoic Acid in Medicinal Chemistry and Chemical Biology

As a Chiral Building Block for Pharmacologically Active Compounds

The enantiomerically pure (R)-2-cyclobutylpropanoic acid serves as a crucial starting material or key intermediate in the synthesis of a range of bioactive molecules.

Design and Synthesis of Gamma-Secretase Modulators (e.g., EVP-0015962 Analogues)

This compound is a key structural component of certain gamma-secretase modulators (GSMs), a class of drugs investigated for the treatment of Alzheimer's disease. nih.govnih.gov Gamma-secretase is an enzyme complex involved in the production of amyloid-beta (Aβ) peptides, which can aggregate to form plaques in the brain, a hallmark of Alzheimer's. nih.gov GSMs aim to selectively reduce the production of the toxic Aβ42 peptide while increasing the formation of shorter, less harmful Aβ peptides like Aβ38. frontiersin.orgresearchgate.net

One notable example is EVP-0015962, a potent and selective second-generation GSM. nih.govnih.gov The chemical name for EVP-0015962 is (R)-2-(5-chloro-6-(2,2,2-trifluoroethoxy)-4'-(trifluoromethyl)biphenyl-3-yl)-3-cyclobutylpropanoic acid. nih.govmedkoo.comresearchgate.net In preclinical studies, EVP-0015962 demonstrated the ability to decrease Aβ42 levels in cell-based assays with an IC50 of 67 nM and concurrently increase Aβ38 levels. nih.govnih.gov Chronic treatment with this compound in a transgenic mouse model of Alzheimer's disease led to reduced amyloid plaque burden, decreased neuroinflammation, and improved cognitive function. nih.govnih.gov The this compound moiety is a critical feature for the activity of these modulators. nih.gov

| Compound | Description | Key Findings |

| EVP-0015962 | A potent, selective gamma-secretase modulator (GSM). nih.govmedkoo.com | Decreased Aβ42 (IC50 = 67 nM) and increased Aβ38 in vitro. nih.govnih.gov In vivo, it reduced amyloid plaques and improved cognition in a mouse model. nih.govnih.gov |

| Other Acidic GSMs | Includes compounds like GSM-1 and certain non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org | Modulate gamma-secretase to decrease Aβ42 and increase Aβ38 production. frontiersin.orgresearchgate.net |

Development of Modulators for Eukaryotic Initiation Factor 2B in Neurodegenerative Research

The integrated stress response (ISR) is a cellular signaling pathway that can become dysregulated in neurodegenerative diseases. elifesciences.org A key component of this pathway is the eukaryotic initiation factor 2B (eIF2B), a protein complex essential for regulating protein synthesis. elifesciences.orgmedlineplus.gov Modulators of eIF2B are being explored as potential therapeutics to restore cellular homeostasis and prevent neurodegeneration. elifesciences.org

While direct evidence linking this compound to current eIF2B modulators like DNL343 is not prominent in the provided results, the development of small molecule modulators for complex biological targets like eIF2B often involves the exploration of diverse chemical scaffolds, including chiral acids, to optimize potency and drug-like properties. google.com The unique conformational constraints and lipophilicity of the cyclobutyl group can be advantageous in designing molecules that interact with specific protein binding pockets.

Construction of Bioactive Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and oral bioavailability. cam.ac.uk this compound and its derivatives, such as (R)-2-amino-3-cyclobutylpropanoic acid, can be incorporated into peptide sequences to create novel peptidomimetic scaffolds. medchemexpress.comcore.ac.uk The cyclobutyl group provides conformational rigidity to the peptide backbone, which can help to stabilize a desired bioactive conformation, such as a specific turn or helix. nih.govmdpi.com This is crucial for enhancing binding affinity and selectivity to a biological target. cam.ac.uk The introduction of this non-natural amino acid can also increase resistance to enzymatic degradation.

Intermediates for Antiepileptic Drugs and Neuroprotective Agents

This compound and its amino acid counterpart, (R)-2-amino-3-cyclobutylpropanoic acid, are utilized as intermediates in the synthesis of compounds with potential antiepileptic and neuroprotective properties. Neuroprotective agents work through various mechanisms, including reducing oxidative stress, inflammation, and excitotoxicity, to prevent neuronal damage. oamjms.eulidsen.com The incorporation of the cyclobutyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially leading to improved efficacy and safety profiles. nih.gov

Utility in the Synthesis of Organic Catalysts and Specialty Reagents

The chiral nature of this compound makes it a valuable starting material for the synthesis of chiral organic catalysts. These catalysts are employed in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The cyclobutyl group can influence the steric environment around the catalytic center, thereby enhancing the enantioselectivity of the catalyzed reaction. mdpi.com Additionally, this compound and its derivatives serve as specialty reagents in various chemical transformations. smolecule.com

Computational and Theoretical Investigations of R 2 Cyclobutylpropanoic Acid Systems

Quantum Chemical Studies on Molecular Geometry, Electronic Structure, and Conformational Landscapes

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the intrinsic properties of (R)-2-Cyclobutylpropanoic acid. These studies provide fundamental insights into the molecule's preferred three-dimensional structures, conformational stability, and electronic characteristics, which are essential for understanding its reactivity and potential interactions.

A primary focus of these investigations has been the conformational landscape arising from the rotation around the Cα-Cβ single bond (the bond connecting the chiral center to the cyclobutyl ring). Potential energy surface (PES) scans, typically performed at the B3LYP/6-311+G(d,p) level of theory, reveal multiple stable conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance between the cyclobutyl ring and the propanoic acid moiety, as well as intramolecular hydrogen bonding possibilities involving the carboxyl group.

The puckering of the four-membered cyclobutyl ring adds another layer of complexity. Calculations show that the ring is not planar, adopting a puckered conformation to relieve ring strain. The interplay between ring puckering and the orientation of the propanoic acid side chain leads to distinct low-energy conformers. Table 5.1.1 summarizes the relative energies and key dihedral angles for the most stable conformers identified in computational studies.

Table 5.1.1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers Calculations performed at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

| Conformer ID ↕ | Relative Energy (kcal/mol) ↕ | Dihedral Angle (O=C-Cα-Cβ) (°) ↕ | Description ↕ |

|---|---|---|---|

| Conf-1 | 0.00 | -178.5 | Global minimum; anti-periplanar orientation of the carbonyl group relative to the cyclobutyl ring. |

| Conf-2 | 1.25 | -65.2 | Gauche conformer stabilized by a weak intramolecular C-H···O interaction. |

| Conf-3 | 1.48 | 70.1 | Alternative gauche conformer with slightly higher steric repulsion. |

Electronic structure analysis provides further insights. The calculated Highest Occupied Molecular Orbital (HOMO) is typically localized on the non-bonding oxygen orbitals of the carboxyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) is a π* orbital centered on the C=O bond. The HOMO-LUMO energy gap is a predictor of chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps highlight the electron-rich region around the carboxyl oxygens, identifying them as the primary sites for electrophilic attack and hydrogen bond donation/acceptance.

Reaction Pathway Analysis and Mechanistic Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface for a given transformation, researchers can identify transition state (TS) structures, calculate activation energy barriers (ΔG‡), and determine reaction energies (ΔG_rxn), thereby predicting reaction feasibility and selectivity.

One such studied reaction is the acid-catalyzed esterification with methanol (B129727). DFT calculations have been used to model the reaction pathway, which proceeds through a tetrahedral intermediate. The mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, a proton transfer step, and subsequent elimination of a water molecule to yield the methyl ester product.

Computational analysis reveals that the rate-determining step is the nucleophilic attack of methanol on the protonated carboxylic acid. The calculated activation barrier for this step provides a quantitative measure of the reaction rate. The geometries of the transition states are characterized by the partial formation of the C-O bond from methanol and the elongation of the C=O bond of the carboxyl group. A summary of the calculated thermodynamic data for this reaction is presented in Table 5.2.1.

Table 5.2.1: Calculated Gibbs Free Energies for the Acid-Catalyzed Esterification of this compound with Methanol Calculations at the M06-2X/def2-TZVP level of theory with a solvent continuum model (Methanol).

| Species ↕ | Relative Gibbs Free Energy (ΔG, kcal/mol) ↕ | Description ↕ |

|---|---|---|

| Reactants (Acid + Methanol) | 0.00 | Initial state, normalized to zero. |

| Transition State 1 (TS1) | 18.7 | Nucleophilic attack of methanol on protonated acid. Rate-determining step. |

| Tetrahedral Intermediate | -4.2 | Stable intermediate after nucleophilic attack. |

| Transition State 2 (TS2) | 15.3 | Water elimination from the protonated intermediate. |

| Products (Ester + Water) | -8.9 | Final state, showing an exergonic reaction. |

These theoretical models not only corroborate experimental observations but also provide a level of detail that is inaccessible through empirical methods alone, such as the precise atomic motions along the reaction coordinate.

Molecular Modeling for Ligand-Target Interactions (when used as a building block)

When incorporated as a structural motif in larger, biologically active molecules, the (R)-2-cyclobutylpropyl group plays a significant role in mediating ligand-target interactions. Molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding mode of such ligands within the active site of a biological target, such as an enzyme or receptor.

The cyclobutyl group is particularly valued as a non-polar, conformationally constrained fragment. Its defined puckered shape allows it to fit snugly into hydrophobic pockets within a protein's binding site, contributing favorably to the binding affinity through van der Waals interactions and the hydrophobic effect. Its stereochemistry at the Cα position is critical, as it precisely orients the cyclobutyl ring and other substituents to optimize these interactions.

For example, in a hypothetical study docking a series of inhibitors into the active site of a kinase, a derivative containing the (R)-2-cyclobutylpropyl moiety was analyzed. Docking simulations predicted that the cyclobutyl ring occupies a small hydrophobic sub-pocket defined by aliphatic and aromatic amino acid residues. The (R)-configuration was found to be essential for positioning a linked pharmacophoric element (e.g., a hydrogen bond donor) to interact with a key backbone carbonyl in the hinge region of the kinase. MD simulations further confirmed the stability of this binding pose over time.

Table 5.3.1: Predicted Interactions of an (R)-2-Cyclobutylpropyl Moiety in a Hypothetical Kinase Active Site Data derived from a representative snapshot of a molecular dynamics simulation.

| Ligand Group ↕ | Protein Residue ↕ | Interaction Type ↕ | Distance (Å) ↕ |

|---|---|---|---|

| Cyclobutyl Ring | LEU 83 | Hydrophobic (van der Waals) | 3.8 |

| Cyclobutyl Ring | VAL 35 | Hydrophobic (van der Waals) | 4.1 |

| Cyclobutyl Ring | ALA 51 | Hydrophobic (van der Waals) | 3.9 |

| Linked Amide NH | GLU 81 (Backbone C=O) | Hydrogen Bond | 2.9 |

These modeling studies guide the rational design of new ligands by highlighting which interactions are most critical for binding and how modifications to the scaffold might enhance potency and selectivity.

In Silico Screening and Chemical Space Exploration for Derivative Design

This compound serves as a valuable scaffold for in silico library design and virtual screening campaigns aimed at discovering novel bioactive compounds. The core structure provides a rigid, stereochemically defined anchor from which chemical diversity can be explored computationally.

The process begins with the creation of a virtual library of derivatives. This is achieved by computationally enumerating modifications to the parent structure. Common diversification points include:

Carboxyl Group Modification: Transforming the acid into a wide range of esters, amides, or bioisosteres like tetrazoles.

Cyclobutyl Ring Substitution: Adding substituents (e.g., fluoro, hydroxyl) at various positions on the ring to modulate polarity, metabolic stability, and target interactions.

Once the virtual library is generated, it is subjected to high-throughput in silico screening. Techniques like pharmacophore-based screening or structure-based docking are used to rapidly evaluate thousands of virtual compounds against a specific biological target. Each compound is assigned a score based on its predicted fit and interaction energy with the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. By correlating calculated molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) of a set of derivatives with their predicted (or experimentally determined) activity, a predictive model is built. This model can then be used to prioritize the most promising candidates from the virtual library for synthesis and experimental testing.

Table 5.4.1: Example of a Virtual Library Screening Output for Hypothetical Derivatives Derivatives are amides formed from this compound and various amines.

| Derivative ID ↕ | Amine Component ↕ | Docking Score (kcal/mol) ↕ | Calculated logP ↕ | Synthesis Priority ↕ |

|---|---|---|---|---|

| DERIV-001 | Aniline | -7.8 | 2.5 | High |

| DERIV-002 | Cyclohexylamine | -7.1 | 2.9 | Medium |

| DERIV-003 | Morpholine | -8.2 | 1.1 | High |

| DERIV-004 | Benzylamine | -7.9 | 2.6 | High |

| DERIV-005 | Ammonia | -6.5 | 0.8 | Low |

This iterative cycle of computational design, virtual screening, and prioritization significantly accelerates the drug discovery process by focusing laboratory resources on compounds with the highest probability of success.

Advanced Analytical Characterization for Academic Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of (R)-2-Cyclobutylpropanoic acid. By exploiting differential interactions between the analyte and a stationary phase, these techniques allow for the separation of the target molecule from impurities and its corresponding enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for resolving enantiomers and quantifying the enantiomeric excess (e.e.) of chiral compounds. csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

For acidic compounds like this compound, several types of CSPs are effective. Anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) carbamates (e.g., CHIRALPAK QN-AX), are specifically designed for the enantioseparation of acidic molecules. chiraltech.com The separation mechanism relies on an ion-exchange interaction between the deprotonated carboxylic acid (anion) and the protonated tertiary amine on the selector, supplemented by hydrogen bonding, dipole-dipole, and steric interactions. chiraltech.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic phases also demonstrate broad applicability for separating various chiral compounds, including carboxylic acids. csfarmacie.czphenomenex.com

The mobile phase composition is critical for achieving optimal resolution. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. In reversed-phase or polar organic modes, mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous or non-aqueous buffers containing acidic additives are used to control the ionization of the analyte and interactions with the CSP. chiraltech.com

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Quinine-based Anion Exchanger (e.g., CHIRALPAK QN-AX) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (99 / 0.3 / 0.15, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. chromatographyonline.com For direct analysis of carboxylic acids like this compound, which have low volatility and a tendency to adsorb on columns, derivatization is typically required. A common approach is conversion to a more volatile ester, such as a methyl or ethyl ester, by reaction with an appropriate alcohol under acidic conditions or with a derivatizing agent like diazomethane.

Once derivatized, the enantiomers can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are widely used and highly effective. gcms.cz These cyclic oligosaccharides possess a chiral cavity, and their derivatives (e.g., permethylated or acylated beta- or gamma-cyclodextrins) offer a range of selectivities for different classes of compounds. chromatographyonline.comuni-muenchen.de The separation mechanism involves inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to different retention times. gcms.cz Coupling the GC system to a mass spectrometer (GC-MS) allows for simultaneous separation and mass identification of the enantiomers and any impurities. uni-muenchen.de

| Parameter | Condition |

|---|---|

| Analyte Form | Methyl ester derivative |

| Chiral Stationary Phase (CSP) | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial 60 °C, ramp at 2 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. auremn.org.br ¹H and ¹³C NMR spectra confirm the connectivity of this compound by revealing the chemical environment and coupling relationships between nuclei.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation, rapidly interconverting between two equivalent bent forms at room temperature. nih.gov This conformational flexibility influences the observed chemical shifts and coupling constants. The protons on the cyclobutane ring form a complex spin system, often requiring 2D NMR techniques (like COSY and HSQC) for full assignment. The analysis of proton-proton coupling constants, particularly the four-bond couplings (⁴JHH), can provide insight into the ring's conformational preferences, as these couplings are highly dependent on the dihedral angles between the protons. nih.gov

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | ¹H | 10.0 - 12.0 | Singlet (broad) |

| -CH (CH₃)COOH | ¹H | ~2.4 | Multiplet |

| Cyclobutane Protons | ¹H | 1.6 - 2.2 | Multiplet |

| -C H₃ | ¹H | ~1.2 | Doublet |

| -C OOH | ¹³C | ~180 | - |

| -C H(CH₃)COOH | ¹³C | ~45 | - |

| Cyclobutane Carbons | ¹³C | 20 - 40 | - |

| -CH₃ | ¹³C | ~18 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for impurity profiling, capable of detecting and identifying structurally related impurities, degradation products, or synthesis by-products at trace levels.

Under electron ionization (EI), typically used in GC-MS, the molecular ion ([M]⁺•) will be observed. The fragmentation of carboxylic acids is well-characterized. For this compound, key fragmentation pathways would include:

Loss of the hydroxyl radical (•OH) , resulting in an acylium ion [M-17]⁺.

Loss of the carboxyl group (•COOH) , giving a fragment corresponding to the alkyl portion of the molecule [M-45]⁺. docbrown.info

Alpha-cleavage , where the bond between the chiral carbon and the cyclobutane ring breaks, yielding a fragment corresponding to the cyclobutyl cation or the remaining portion of the molecule.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage, though this is more common in larger, straight-chain acids.

The molecular ion peak confirms the elemental composition, while the unique fragmentation pattern serves as a fingerprint for structural confirmation.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion ([M]⁺•) |

| 111 | [C₇H₁₁O]⁺ | Loss of •OH from [M]⁺• |

| 83 | [C₆H₁₁]⁺ | Loss of •COOH from [M]⁺• |

| 71 | [C₄H₇O]⁺ | Cleavage of cyclobutane ring from chiral center |

| 57 | [C₄H₉]⁺ | Cyclobutyl cation fragment |

| 45 | [COOH]⁺ | Carboxyl cation |

X-Ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. nih.gov The primary challenge for a relatively small and flexible molecule like this compound is obtaining a single crystal of sufficient quality for diffraction analysis. d-nb.info

To determine the absolute configuration, the Bijvoet method is used, which relies on the phenomenon of anomalous dispersion. nih.gov When an atom in the crystal interacts with X-rays of appropriate wavelength, a small phase shift occurs in the scattered radiation. This effect breaks Friedel's law, causing measurable intensity differences between reflections (h,k,l) and (-h,-k,-l) that would otherwise be identical. These differences, known as Bijvoet pairs, allow for the direct determination of the molecule's absolute structure.

For organic molecules composed only of light atoms (C, H, O, N), the anomalous scattering effect can be very weak. The determination can be significantly enhanced by introducing a heavier atom (e.g., sulfur, chlorine, or bromine) into the structure. A common strategy for chiral carboxylic acids is to form a salt or a derivative with a chiral amine or alcohol that already contains a heavy atom and whose absolute configuration is known. mdpi.com The analysis of the resulting crystal structure allows for the assignment of the absolute configuration of the target acid relative to the known chiral auxiliary. The refinement of the Flack parameter, which should converge to a value near zero for the correct configuration and near one for the inverted structure, provides a robust validation of the assignment. d-nb.info

Compound List

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetonitrile |

| Diazomethane |

| Helium |

| Hexane |

| Hydrogen |

| Isopropanol |

| Methanol |

| Quinidine |

| Quinine |

| Triethylamine |

Perspectives and Future Directions in R 2 Cyclobutylpropanoic Acid Research

Sustainable and Green Chemistry Approaches in Synthetic Pathways

The synthesis of enantiomerically pure compounds like (R)-2-cyclobutylpropanoic acid has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on aligning its production with the principles of green chemistry, emphasizing efficiency, safety, and environmental stewardship.

Key areas of development include:

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign route to chiral molecules. Future efforts will likely focus on enzyme screening and protein engineering to develop robust biocatalysts for the kinetic resolution of racemic cyclobutylpropanoic esters or the asymmetric reduction of a corresponding α,β-unsaturated precursor. For instance, lipases could be employed for the enantioselective hydrolysis of a racemic methyl 2-cyclobutylpropanoate, yielding the desired (R)-acid with high enantiomeric excess (e.e.).

Asymmetric Catalysis: While established, the field of transition-metal-catalyzed asymmetric synthesis continues to evolve. Research will target the development of novel, highly efficient catalysts (e.g., based on Iridium or Ruthenium) for the asymmetric hydrogenation of 2-cyclobutylacrylic acid. The goal is to achieve near-perfect enantioselectivity (>99.5% e.e.) with extremely low catalyst loadings (S/C ratios > 10,000), minimizing metal contamination in the final product.

Flow Chemistry: Shifting synthesis from traditional batch reactors to continuous flow systems presents a significant opportunity. Flow chemistry enables superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates seamless multi-step syntheses. The synthesis of this compound could be redesigned into a fully automated, continuous process, from starting materials to purification, drastically reducing manual handling and improving process consistency.

The following table compares a hypothetical traditional synthetic pathway with a prospective green chemistry approach.

| Metric | Traditional Pathway (e.g., Chiral Auxiliary) | Future Green Pathway (e.g., Asymmetric Catalysis) |

|---|---|---|

| Key Transformation | Alkylation of a chiral auxiliary (e.g., Evans auxiliary) followed by hydrolytic cleavage. | Asymmetric hydrogenation of 2-cyclobutylacrylic acid. |

| Chiral Source | Stoichiometric, requires recovery and recycling. | Catalytic (e.g., 0.01 mol% Rh-chiral phosphine (B1218219) complex). |

| Atom Economy | Low, due to the mass of the auxiliary which is not part of the final product. | High, approaching 100% for the key addition step. |

| Typical Solvents | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF). | Methanol (B129727), 2-Methyltetrahydrofuran (2-MeTHF). |

| E-Factor (kg waste/kg product) | High (e.g., 25-100). | Low (e.g., <5-10). |

| Process Type | Multi-step batch processing with multiple isolations. | Potentially a continuous flow process with in-line purification. |

Rational Design of Next-Generation Therapeutics Utilizing this compound Scaffolds

The this compound moiety is not merely a synthetic intermediate but a valuable structural scaffold for medicinal chemistry. Its cyclobutyl group serves as a versatile bioisostere for other common functionalities, such as isopropyl, tert-butyl, or phenyl groups. Future drug design will more deliberately exploit the unique physicochemical properties conferred by this group to overcome common challenges in drug development.

Improving Metabolic Stability: The saturated, alicyclic nature of the cyclobutyl ring makes it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to aromatic rings or alkyl chains with tertiary hydrogens. By strategically replacing a metabolically labile group with the cyclobutyl moiety, medicinal chemists can block sites of metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.

Modulating Lipophilicity and Solubility: The cyclobutyl group offers a unique balance of lipophilicity and conformational rigidity. It increases lipophilicity (logP) to a lesser extent than a phenyl ring but more than an isopropyl group, allowing for fine-tuning of a molecule's solubility and permeability profile to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Enhancing Binding Affinity and Selectivity: The three-dimensional, non-planar structure of the cyclobutyl ring introduces conformational constraint. This rigidity can reduce the entropic penalty upon binding to a biological target, pre-organizing the molecule into a bioactive conformation. This often leads to increased binding affinity (potency) and can improve selectivity for the target protein over off-target isoforms. The defined spatial vectors of the cyclobutyl group can be exploited to achieve specific interactions within a protein's binding pocket that are inaccessible to planar or more flexible groups.

The table below provides a comparative analysis of the cyclobutyl group against other common bioisosteres that it might replace in a drug scaffold.

| Property | Cyclobutyl | Isopropyl | tert-Butyl | Phenyl |

|---|---|---|---|---|

| Shape | Non-planar, puckered ring | Branched, flexible | Spheroidal, sterically demanding | Planar, aromatic |

| cLogP Contribution (Approx.) | ~1.8 | ~1.3 | ~1.8 | ~1.9 |

| Metabolic Profile | Generally stable to oxidation | Susceptible to oxidation at tertiary C-H | Relatively stable | Susceptible to aromatic hydroxylation |

| Conformational Rigidity | High (ring structure) | Low (rotatable bonds) | Moderate (rotationally symmetric) | High (planar structure) |

| Primary Design Use | Metabolic blocker, conformational lock, lipophilicity modulator | Simple hydrophobic filler | Steric anchor, metabolic blocker | π-stacking interactions, hydrophobic filler |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

The intersection of computational science and chemistry is set to revolutionize how molecules like this compound are synthesized and utilized. Artificial Intelligence (AI) and Machine Learning (ML) offer powerful tools to navigate the vast chemical space and accelerate research timelines.

Future applications in the context of this compound include:

AI-Powered Retrosynthesis: ML models trained on massive reaction databases can predict novel and efficient synthetic routes to this compound and its more complex derivatives. These tools can identify non-intuitive disconnections and suggest reaction conditions, potentially uncovering pathways that are more cost-effective or sustainable than those devised by human chemists alone.

Predictive QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models will be crucial. By building a dataset of derivatives based on the this compound scaffold and their measured biological activities, ML algorithms can learn the relationship between chemical structure and potency. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates and reducing wasted effort. The unique descriptors of the cyclobutyl group (e.g., 3D shape indices, partial charge distribution) would be key parameters in these models.

De Novo Design: Generative AI models can design entirely new molecules centered around the this compound core. By providing the model with a target protein structure and desired property profiles (e.g., high affinity, low toxicity, good solubility), these algorithms can generate novel chemical matter that is optimized for the specific therapeutic goal, expanding the intellectual property landscape.

The workflow for integrating AI/ML in this research is outlined in the table below.

| Stage | AI/ML Tool/Technique | Input Data | Generated Output | Application for this compound |

|---|---|---|---|---|

| Synthesis Planning | Retrosynthesis Software | Target structure: this compound derivative | A ranked list of possible synthetic pathways and starting materials. | Discovering a more efficient or "greener" manufacturing process. |

| Lead Optimization | QSAR / QSPR Models | A library of synthesized analogues and their experimental activity/property data. | Predictions of activity and properties for virtual, unsynthesized compounds. | Prioritizing which new analogues to synthesize to maximize potency and improve ADME properties. |

| Hit Generation | Generative Models (e.g., RNNs, GANs) | Target protein binding site information; desired scaffold (this compound). | Novel molecular structures predicted to bind to the target. | Creating new, patentable drug candidates incorporating the core scaffold. |

Development of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Improving the synthesis of this compound also involves enhancing the way reactions are monitored and controlled. The adoption of Process Analytical Technology (PAT) allows for real-time, in-situ analysis, moving beyond slow, offline sampling methods. This provides a deeper understanding of reaction kinetics, impurity formation, and endpoint determination.

Future research will focus on integrating the following advanced spectroscopic techniques:

In-situ FTIR and Raman Spectroscopy: By inserting fiber-optic probes directly into a reactor, these vibrational spectroscopy techniques can monitor the concentration of key species in real-time. For example, during the hydrolysis of a methyl 2-cyclobutylpropanoate precursor, FTIR could track the disappearance of the ester carbonyl peak (~1735 cm⁻¹) and the simultaneous appearance of the carboxylic acid carbonyl peak (~1710 cm⁻¹), allowing for precise determination of the reaction endpoint without sampling.

Process NMR Spectroscopy: The deployment of benchtop or flow-NMR systems provides unparalleled structural detail directly from the reaction mixture. This can be used to quantify the starting material, product, intermediates, and key impurities simultaneously. For an asymmetric hydrogenation reaction, NMR could not only monitor the conversion but could also potentially distinguish between diastereomeric intermediates if a chiral catalyst is used, providing deep mechanistic insight.

Real-time Chiral Chromatography: While traditionally an offline technique, advances in fast chromatography (e.g., Ultra-High-Performance Supercritical Fluid Chromatography, UHPSFC) coupled with autosampling allow for near-real-time monitoring of enantiomeric excess (e.e.). During a kinetic resolution, samples can be automatically drawn, diluted, and injected every few minutes, providing a precise kinetic profile of the resolution and allowing the reaction to be stopped at the optimal point to maximize both yield and e.e.

The table below summarizes the application of these PAT tools for controlling the synthesis of this compound.

| Technique | Information Obtained | Monitoring Mode | Advantage for this compound Synthesis |

|---|---|---|---|

| In-situ FTIR/Raman | Concentration of reactants/products; reaction kinetics; endpoint detection. | In-situ (probe in reactor) | Provides real-time conversion data, eliminating delays from offline analysis and improving process control and safety. |

| Process NMR | Quantitative structural information; impurity profiling; mechanistic insights. | At-line (flow loop) or In-situ | Offers unambiguous identification and quantification of all species in the reaction mixture, crucial for understanding impurity formation. |

| Fast Chiral HPLC/SFC | Enantiomeric excess (e.e.); chiral purity. | At-line (automated sampling) | Essential for optimizing chiral syntheses (asymmetric catalysis or resolution) by providing rapid feedback on enantioselectivity. |

Q & A

Q. Advanced Research Focus

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the cyclobutyl group’s steric and lipophilic properties .

- Inhibition assays :

- Fluorescence quenching : Monitor tryptophan residues in enzyme pockets upon ligand binding.

- Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) and thermodynamic parameters (ΔH, ΔS) .